3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a piperazine ring, and a pyrrolidine-2,5-dione core, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions. . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and lithium tetrahydroaluminate. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This makes it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
When compared to other similar compounds, 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE stands out due to its unique combination of structural features and biological activities. Similar compounds include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzodioxole moiety and have shown significant anticancer activity .
4-(2H-1,3-benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole moiety but differs in its overall structure and applications .
3-(1,3-benzodioxol-5-yl)acrylaldehyde: Another compound with a benzodioxole moiety, used in different chemical and biological contexts .
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-19-5-3-2-4-17(19)26-22(27)13-18(23(26)28)25-10-8-24(9-11-25)14-16-6-7-20-21(12-16)31-15-30-20/h2-7,12,18H,8-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWOQMWELAODPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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